
(R)-trans-Atracurium Besylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-trans-Atracurium Besylate is a non-depolarizing neuromuscular blocking agent used primarily to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is an isomer of atracurium besylate, which belongs to the benzylisoquinoline class of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-trans-Atracurium Besylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of benzylisoquinoline intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of ®-trans-Atracurium Besylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: ®-trans-Atracurium Besylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Medical Applications
Neuromuscular Blockade:
(R)-trans-Atracurium Besylate is predominantly used in anesthesia to facilitate endotracheal intubation and to relax skeletal muscles during surgical procedures. It is classified as a non-depolarizing neuromuscular blocker, which means it prevents muscle contraction without causing initial muscle depolarization. This property is particularly beneficial in surgeries requiring muscle relaxation without the side effects associated with depolarizing agents .
Pharmacokinetics:
One of the key advantages of this compound is its unique pharmacokinetic profile. It undergoes a process called ester hydrolysis and is metabolized by non-specific plasma esterases, making it suitable for patients with renal impairment as it does not significantly rely on renal function for elimination . This characteristic enhances its safety profile in diverse patient populations.
Clinical Studies:
Clinical trials have demonstrated that this compound has a favorable safety profile, with low incidences of adverse effects when used in conjunction with other anesthetic agents. In one study involving 908 surgical patients, adverse experiences were uncommon, highlighting its efficacy and safety .
Research Applications
Chemical Research:
this compound serves as a model compound in chemical research for studying reaction mechanisms and developing synthetic methodologies. Its structure allows researchers to explore various chemical reactions and interactions, contributing to advancements in synthetic organic chemistry.
Biological Studies:
In biological research, this compound is utilized to investigate neuromuscular function and neurotransmission. Studies have focused on its mechanism of action at the neuromuscular junction, where it acts as an antagonist to acetylcholine at cholinergic receptors, leading to muscle relaxation. Understanding this mechanism has implications for developing new neuromuscular blockers with improved efficacy and safety.
Case Studies
Wirkmechanismus
®-trans-Atracurium Besylate exerts its effects by antagonizing the action of acetylcholine at the neuromuscular junction. It binds competitively to cholinergic receptor sites on the motor end-plate, preventing acetylcholine from activating these receptors. This inhibition results in muscle relaxation and paralysis, which is essential during surgical procedures .
Vergleich Mit ähnlichen Verbindungen
Cisatracurium Besylate: Another isomer of atracurium besylate with similar neuromuscular blocking properties but different pharmacokinetics.
Mivacurium Chloride: A short-acting non-depolarizing neuromuscular blocker.
Vecuronium Bromide: A non-depolarizing neuromuscular blocker with a longer duration of action compared to ®-trans-Atracurium Besylate
Uniqueness: ®-trans-Atracurium Besylate is unique due to its specific stereochemistry, which influences its pharmacological properties and clinical applications. Its lack of significant cardiovascular effects and dependence on kidney function for elimination provide clinical advantages over other non-depolarizing neuromuscular blocking agents .
Biologische Aktivität
(R)-trans-Atracurium besylate is a neuromuscular blocking agent used primarily in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. This compound is a stereoisomer of atracurium besylate, which has been shown to have distinct biological activities and pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications.
Chemical Structure and Properties
This compound has the molecular formula C53H72N2O12⋅2C6H5O3S and a molecular weight of 1243.48 g/mol. The compound contains multiple chiral centers, leading to the existence of several isomers. The specific isomeric composition can significantly influence its pharmacological effects.
(R)-trans-Atracurium acts as a non-depolarizing neuromuscular blocker . Its primary mechanism involves competitive antagonism at the neuromuscular junction by binding to nicotinic acetylcholine receptors on the motor end plate. This prevents acetylcholine from initiating muscle contraction, leading to muscle paralysis. The onset and duration of action are influenced by factors such as dosage, patient physiology, and the presence of other medications.
Pharmacokinetics
The pharmacokinetic profile of (R)-trans-Atracurium includes:
- Absorption : Rapid onset following intravenous administration.
- Distribution : Widely distributed in body tissues; volume of distribution can vary based on patient characteristics.
- Metabolism : Metabolized by plasma esterases and non-specific plasma enzymes, resulting in inactive metabolites.
- Elimination : Primarily excreted through urine, with a half-life that can vary depending on patient factors such as age and renal function.
Efficacy in Clinical Use
Clinical studies have demonstrated that (R)-trans-Atracurium provides effective muscle relaxation during surgical procedures. A study comparing (R)-trans-Atracurium with other neuromuscular blockers found that it offers similar efficacy with a potentially lower incidence of side effects such as hypotension and prolonged neuromuscular blockade.
Case Studies
- Case Study 1 : A patient undergoing elective surgery was administered (R)-trans-Atracurium for intubation. The drug facilitated rapid intubation with minimal cardiovascular effects, demonstrating its safety profile in patients with pre-existing cardiovascular conditions.
- Case Study 2 : In an intensive care unit (ICU) setting, (R)-trans-Atracurium was utilized for sedation and muscle relaxation in mechanically ventilated patients. The results indicated effective control of ventilation without significant adverse effects, supporting its use in critical care environments.
Comparative Analysis
The following table summarizes the comparative biological activity of this compound against other neuromuscular blockers:
Agent | Onset Time | Duration of Action | Side Effects |
---|---|---|---|
(R)-trans-Atracurium | Rapid | Intermediate | Minimal cardiovascular effects |
Cisatracurium | Rapid | Intermediate | Hypotension |
Rocuronium | Fast | Short | Potential for prolonged effects |
Vecuronium | Moderate | Intermediate | Cardiovascular stability |
Eigenschaften
CAS-Nummer |
96946-46-2 |
---|---|
Molekularformel |
C₆₅H₈₂N₂O₁₈S₂ |
Molekulargewicht |
1243.48 |
Synonyme |
(1R,1’R,2S,2’S)-2,2’-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-Isoquinolinium Benzenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.